Lipophilicity Differential: XLogP3 Comparison Against Core 4-Chloro-2-phenylpyrimidine Scaffolds
The target compound exhibits a computed XLogP3 of 5.6 [1], representing a 2.8 log unit increase over the parent 4-chloro-2-phenylpyrimidine scaffold (XLogP3 = 2.8) [2] and a shift of approximately +2.1 log units relative to the commercial herbicide safener fenclorim (4,6-dichloro-2-phenylpyrimidine, LogP ≈ 3.45) [3]. This lipophilicity differential places the target compound in a permeability-favorable range (XLogP3 between 3 and 6) while the parent scaffold falls near or below the lower bound for passive membrane permeability for CNS or intracellular targets.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 5.6 (PubChem computed) |
| Comparator Or Baseline | 4-Chloro-2-phenylpyrimidine: XLogP3 = 2.8; Fenclorim (4,6-dichloro-2-phenylpyrimidine): LogP = 3.45 |
| Quantified Difference | +2.8 log units vs. 4-chloro-2-phenylpyrimidine; +2.15 log units vs. fenclorim |
| Conditions | Computed values from PubChem XLogP3 algorithm (target) and ACD/LogP or Molbase data (comparators). |
Why This Matters
A 2.8 log unit lipophilicity increase translates to a theoretical ~630-fold increase in octanol/water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and in vivo distribution—properties that simpler 4-chloropyrimidine building blocks cannot match without additional synthetic elaboration.
- [1] PubChem CID 4616492, Computed Properties: XLogP3-AA = 5.6. https://pubchem.ncbi.nlm.nih.gov/compound/4616492 View Source
- [2] PubChem CID 100986903, 4-Chloro-2-phenylpyrimidine: XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/100986903 View Source
- [3] Molbase entry: 4,6-Dichloro-2-phenylpyrimidine (Fenclorim), CAS 3740-92-9, LogP = 3.4504. https://qiye.molbase.cn/3740-92-9.html View Source
